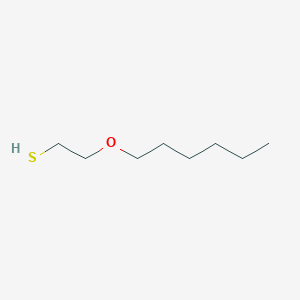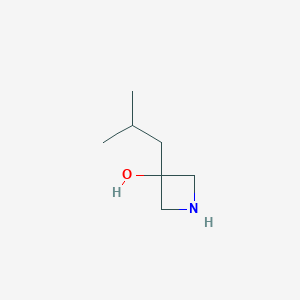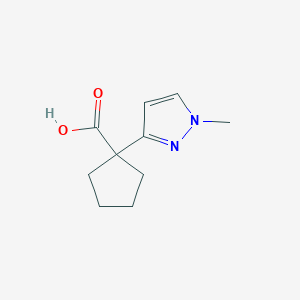![molecular formula C6H5BrN4O B13544655 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B13544655.png)
3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom and an oxadiazole ring. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole typically involves the reaction of 4-bromo-1H-pyrazole with a suitable oxadiazole precursor. One common method involves the use of a cyclization reaction where the pyrazole and oxadiazole rings are formed in a stepwise manner. The reaction conditions often include the use of organic solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like triethylamine or potassium carbonate .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process. Additionally, purification techniques like recrystallization or chromatography are employed to isolate the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic systems.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrazole derivatives, while oxidation reactions can produce oxadiazole derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 3-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets in biological systems. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of the target compound.
1,2,4-Oxadiazole: A related heterocyclic compound with similar structural features.
3-(4-Bromo-1H-pyrazol-1-yl)methyl]aniline: Another derivative with potential biological activities.
Uniqueness
3-[(4-Bromo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is unique due to its combination of a brominated pyrazole ring and an oxadiazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for various research applications .
Eigenschaften
Molekularformel |
C6H5BrN4O |
|---|---|
Molekulargewicht |
229.03 g/mol |
IUPAC-Name |
3-[(4-bromopyrazol-1-yl)methyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C6H5BrN4O/c7-5-1-9-11(2-5)3-6-8-4-12-10-6/h1-2,4H,3H2 |
InChI-Schlüssel |
FXDMZCMMCFWADU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=NN1CC2=NOC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




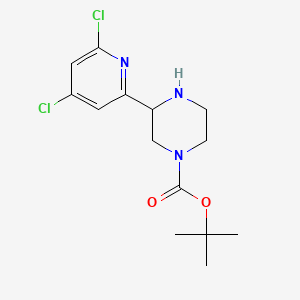

![1-(Bicyclo[4.2.0]octa-1,3,5-trien-7-ylmethyl)-1h-1,2,3-triazol-4-amine](/img/structure/B13544593.png)
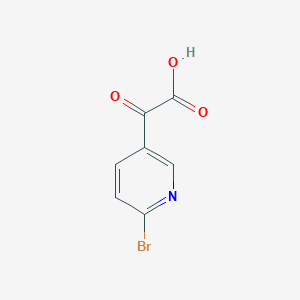
![1,1'-dimethyl-1H,1'H-[3,4'-bipyrazol]-5-aminehydrochloride](/img/structure/B13544605.png)
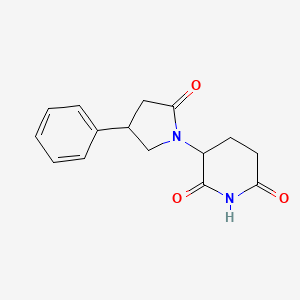
![1-[1-(trifluoromethyl)-1H-pyrazol-3-yl]cyclopropane-1-carboxylicacid](/img/structure/B13544612.png)
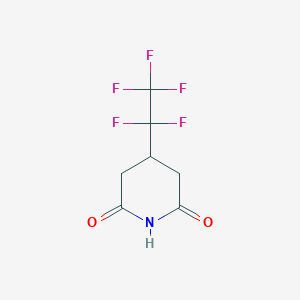
![7-Chloropyrido[2,3-d]pyrimidin-2-amine](/img/structure/B13544628.png)
